molecular formula CH6ClN3O B565325 SCA-13C-15N2 hydrochloride CAS No. 1173020-16-0

SCA-13C-15N2 hydrochloride

Cat. No. B565325
M. Wt: 114.508
InChI Key: XHQYBDSXTDXSHY-XRNBZBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SCA-13C-15N2 hydrochloride, also known as Semicarbazide-13C-15N2 hydrochloride, is an isotopically labeled metabolite of nitrofuran . Nitrofuran is an antimicrobial drug used in veterinary medicine . The compound has a molecular weight of 114.51 .


Synthesis Analysis

SCA-13C-15N2 hydrochloride has been used as an internal standard for the determination of semicarbazide in aquaculture products and honey samples using various chromatography techniques .


Molecular Structure Analysis

The molecular formula of SCA-13C-15N2 hydrochloride is CH6ClN3O . The InChI string representation is InChI=1S/CH5N3O.ClH/c2-1 (5)4-3;/h3H2, (H3,2,4,5);1H/i1+1,3+1,4+1; . The compound contains stable isotopes of carbon-13 and nitrogen-15 .


Physical And Chemical Properties Analysis

SCA-13C-15N2 hydrochloride has a molecular weight of 114.51 g/mol . It has 4 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 81.1 Ų .

Scientific Research Applications

Synthesis and Characterization

  • SCA-13C-15N2 hydrochloride (SCA-13C-15N3-SEM·HCl) can be synthesized using 13C,15N2 doubly labeled Urea and 15N2 labeled Hydrazine hydrate. The synthesis involves a one-step process with a high yield (>90%) and purity (≥98%), making it suitable for various research applications (Li Jie, 2010).

Analysis and Detection

  • SCA-13C-15N2 hydrochloride serves as an internal standard in gas chromatography–mass spectrometry (GC–MS) for the determination of hydroxyurea concentration in plasma. This application highlights its utility in precise and sensitive analytical methodologies (U. Garg et al., 2015).

NMR Spectroscopy

  • In nuclear magnetic resonance (NMR) spectroscopy, SCA-13C-15N2 hydrochloride is used for studying various compounds, such as Schiff's bases and other organic molecules. Its isotopic labeling aids in the investigation of molecular structures and dynamics (M. Martins et al., 2002).

  • SCA-13C-15N2 hydrochloride plays a crucial role in solid-state NMR studies for characterizing different compounds and their interactions, such as in the study of intramolecular hydrogen bonds in Schiff's bases (B. Kamieński et al., 2000).

  • The compound is also significant in solid-state NMR for studying peptides and proteins, as demonstrated by its application in research involving the structural analysis of biomolecules (Daniel R. Holycross & M. Chai, 2013).

Environmental and Biological Studies

  • SCA-13C-15N2 hydrochloride is useful in environmental studies, such as investigating the uptake, transport, and assimilation of thiocyanate in rice seedlings. The isotopic labeling of the compound facilitates detailed analysis of these processes (Xiao-Zhang Yu et al., 2019).

Pharmaceutical Research

  • In pharmaceutical research, SCA-13C-15N2 hydrochloride can be used for studying drug metabolism and balance, as demonstrated by its application in isotope ratio mass spectrometry for the analysis of antipyrine metabolism in rats (A. Nakagawa et al., 1985).

Safety And Hazards

In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas may be produced .

properties

IUPAC Name

(15N)azanyl(13C)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H/i1+1,3+1,4+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQYBDSXTDXSHY-XRNBZBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)(N)[15NH][15NH2].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SCA-13C-15N2 hydrochloride

CAS RN

1173020-16-0
Record name 1173020-16-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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